1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione is an organic compound with the molecular formula C18H18O4 It belongs to the class of α-dicarbonyl compounds, which are characterized by the presence of two carbonyl groups (C=O) adjacent to each other
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with an oxidizing agent. The reaction typically proceeds under mild conditions, with the aldehyde being oxidized to the corresponding dione. The reaction can be represented as follows:
[ 2 \text{C}9\text{H}{10}\text{O}2 + \text{Oxidizing Agent} \rightarrow \text{C}{18}\text{H}_{18}\text{O}_4 + \text{By-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione to the corresponding diol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized derivatives of the dione.
Reduction: 1,2-Bis(4-ethoxyphenyl)ethane-1,2-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Bis(4-methylphenyl)ethane-1,2-dione: Contains methyl groups instead of ethoxy groups.
1,2-Bis(4-fluorophenyl)ethane-1,2-dione: Contains fluorine atoms instead of ethoxy groups.
Properties
IUPAC Name |
1,2-bis(4-ethoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRQLDDFIBLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402490 | |
Record name | 4,4'-diethoxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2132-59-4 | |
Record name | 4,4'-diethoxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.